molecular formula C6H14O5Si B1592847 Acetoxymethyltrimethoxysilane CAS No. 65625-39-0

Acetoxymethyltrimethoxysilane

Cat. No. B1592847
CAS RN: 65625-39-0
M. Wt: 194.26 g/mol
InChI Key: IJQHYEFNLXHUGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding how the compound is made. This could involve a variety of chemical reactions and processes .


Molecular Structure Analysis

Techniques such as X-ray crystallography or electron diffraction can be used to determine the three-dimensional arrangement of atoms in a molecule.


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It’s important to understand the conditions under which the compound is reactive .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, reactivity, and spectral data .

Scientific Research Applications

Biomedical Research

Acetoxymethyltrimethoxysilane plays a crucial role in the synthesis of biomedical polymers. These polymers are extensively developed for applications such as therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .

Material Science

In material science, Acetoxymethyltrimethoxysilane is used as a precursor for creating functional coatings and surfaces. Its ability to form cross-linked structures makes it valuable for enhancing the properties of materials, such as improving adhesion, water resistance, and durability .

Chemical Synthesis

This compound is instrumental in the chemical synthesis of peptides and proteins. It aids in the ligation process, which is key to synthesizing long peptides or proteins by connecting smaller peptide units .

Pharmaceutical Formulations

Acetoxymethyltrimethoxysilane is utilized in pharmaceutical formulations to modify drug delivery systems. Its chemical structure allows it to be used in the development of novel excipients that can improve the efficacy and stability of drug formulations .

Nanotechnology

In nanotechnology, Acetoxymethyltrimethoxysilane is used to modify the surface of nanoparticles, thereby enhancing their functionality. It is particularly useful in the synthesis of nanomaterials that are applied in drug delivery and diagnostic applications .

Environmental Science

The compound finds applications in environmental science, particularly in the study of atmospheric amines. It helps in understanding the formation and aging of aerosols, which are significant contributors to atmospheric pollution .

Industrial Uses

Acetoxymethyltrimethoxysilane is employed in various industrial processes as a chemical intermediate. It is particularly useful in the preparation of modified adhesives and inks, contributing to increased adhesion and water resistance in industrial products .

Mechanism of Action

This is particularly relevant for compounds used as drugs or catalysts. It involves understanding how the compound interacts with other molecules at the atomic level .

Safety and Hazards

Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of the compound. They also detail hazards associated with the compound and first aid measures .

Future Directions

This involves looking at current research trends related to the compound and predicting potential future applications or areas of study .

properties

IUPAC Name

trimethoxysilylmethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O5Si/c1-6(7)11-5-12(8-2,9-3)10-4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQHYEFNLXHUGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626060
Record name (Trimethoxysilyl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetoxymethyltrimethoxysilane

CAS RN

65625-39-0
Record name (Trimethoxysilyl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Example 2 was repeated using sodium acetate (312 g, 3.81 mol) and (chloromethyl)trimethoxysilane (563 g, 3.30 mol) as starting materials, tetrabutylphosphonium bromide (22.46 g, 66.2 mmol) as catalyst and methyl laurate (525 mL) as solvent. Before the silane was added, the other components were mixed and incipiently stripped at 116° C./4 mbar (for drying, 16 g of distillate). The silane was metered in at 120° C. over 2 hours, the mixture was heated at 120° C. for a further 4 hours and then distilled at 10-11 mbar (head), 74-76° C. (head) and 88-122° C. (pot) through a packed column (20 cm) to obtain 608 g (3.13 mol, 95% of theory) of (acetoxymethyl)trimethoxysilane in the distillate; purity 98.6% (GC area %). The solvent then started to pass over at 3.1 mbar (head), 113° C. (head) and 128° C. (pot). By distilling over a small amount (about 10 g) of the solvent, the product (acetoxymethyl)trimethoxysilane was fully removed from the residue. The remaining solvent, sodium chloride, excess sodium acetate and the phase transfer catalyst (in the form of the bromide, chloride and acetate salt of tetrabutylphosphonium) remained in the residue.
Quantity
312 g
Type
reactant
Reaction Step One
Quantity
563 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
22.46 g
Type
catalyst
Reaction Step Four
Quantity
525 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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